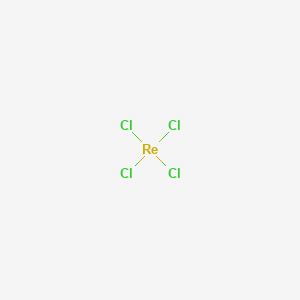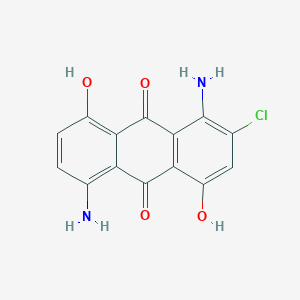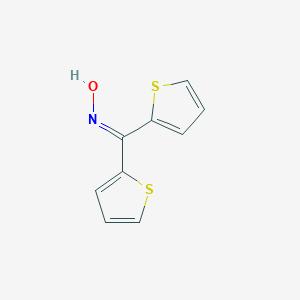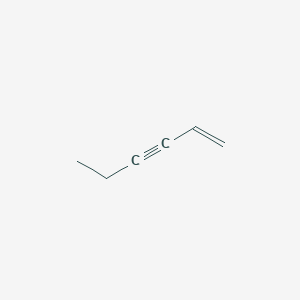
Dialuminum;distrontium;oxygen(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dialuminum;distrontium;oxygen(2-) is a mixed metal oxide with the molecular formula Al₂Sr₂O₅. This compound is known for its unique properties and has gained attention in various fields of research. It is composed of aluminum, strontium, and oxygen, forming a stable oxide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dialuminum;distrontium;oxygen(2-) can be synthesized through various methods, including solid-state reactions and sol-gel processes. In the solid-state reaction method, aluminum oxide and strontium oxide are mixed in stoichiometric ratios and heated at high temperatures (around 1200-1400°C) in an inert atmosphere to form the desired compound . The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, followed by calcination at elevated temperatures to obtain the final product .
Industrial Production Methods
Industrial production of dialuminum;distrontium;oxygen(2-) typically involves large-scale solid-state reactions due to their simplicity and cost-effectiveness. The raw materials, aluminum oxide and strontium oxide, are readily available and can be processed in large quantities using high-temperature furnaces .
Chemical Reactions Analysis
Types of Reactions
Dialuminum;distrontium;oxygen(2-) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form higher oxides.
Reduction: It can be reduced by hydrogen or carbon to form lower oxides or elemental metals.
Substitution: The compound can undergo substitution reactions with other metal oxides to form mixed oxides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, carbon, and other metal oxides. The reactions typically occur at high temperatures (above 1000°C) to ensure complete conversion .
Major Products Formed
The major products formed from these reactions include higher oxides, lower oxides, and mixed metal oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Dialuminum;distrontium;oxygen(2-) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioimaging.
Medicine: Explored for its potential therapeutic effects, including its use in bone regeneration and repair.
Industry: Utilized in the production of advanced materials, such as ceramics and phosphors, due to its luminescent properties.
Mechanism of Action
The mechanism of action of dialuminum;distrontium;oxygen(2-) involves its interaction with molecular targets and pathways in various applications. In catalysis, the compound provides active sites for chemical reactions, enhancing reaction rates and selectivity . In biomedical applications, it interacts with biological molecules and cells, facilitating drug delivery and imaging . The exact molecular targets and pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Dialuminum;distrontium;oxygen(2-) can be compared with other similar compounds, such as:
Aluminum oxide (Al₂O₃): Known for its high hardness and thermal stability, used in ceramics and abrasives.
Strontium aluminate (SrAl₂O₄): Noted for its luminescent properties, used in phosphors and glow-in-the-dark materials.
Uniqueness
Dialuminum;distrontium;oxygen(2-) is unique due to its combination of aluminum and strontium, providing a balance of properties from both elements. This makes it suitable for a wide range of applications, from catalysis to biomedical uses.
Properties
IUPAC Name |
dialuminum;distrontium;oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.5O.2Sr/q2*+3;5*-2;2*+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWBQFMGIFLWII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Sr+2].[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O5Sr2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12004-37-4 |
Source


|
| Record name | Aluminum strontium oxide (Al2SrO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012004374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)




![trimethyl-[phenyl(trimethylsilyl)methyl]silane](/img/structure/B80834.png)

![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)
